molecular formula C10H16Cl3N3 B2445027 1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride CAS No. 2229314-70-7

1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride

Cat. No.: B2445027
CAS No.: 2229314-70-7
M. Wt: 284.61
InChI Key: IRSTZWZLAIEUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride (CAS 2229314-70-7) is a high-purity chemical building block primarily used in scientific research and development, particularly in medicinal chemistry. The compound features a piperazine ring, a privileged scaffold in drug discovery known for its versatility and favorable physicochemical properties . This moiety is frequently utilized to optimize the pharmacokinetic profile of candidate molecules or as a spacer to correctly position pharmacophoric groups for interaction with biological targets . The 5-chloropyridinylmethyl substitution places this compound within a class of structures investigated for various biological activities. Piperazine derivatives are explored across numerous therapeutic areas and are found in many FDA-approved drugs, highlighting the segment's significant research value . As a dihydrochloride salt, the compound offers enhanced solubility and stability for in vitro experimental applications. Researchers employ this molecule as a key synthon in the synthesis of more complex structures, leveraging its reactivity for further functionalization through methods such as N-alkylation, N-acylation, or metal-catalyzed cross-coupling reactions on the chloropyridine ring . It is strictly for research purposes in laboratory settings. This product is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

1-[(5-chloropyridin-2-yl)methyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3.2ClH/c11-9-1-2-10(13-7-9)8-14-5-3-12-4-6-14;;/h1-2,7,12H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSTZWZLAIEUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride typically involves the reaction of 5-chloropyridine-2-carbaldehyde with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

The compound's unique structure enables a wide range of applications:

Chemistry

  • Building Block for Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules, facilitating the development of new compounds with varied properties .

Biology

  • Antimicrobial and Antiviral Properties : Research indicates that 1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride exhibits antimicrobial activity against pathogens such as Mycobacterium tuberculosis and potential antiviral effects. Its mechanism involves binding to specific biological targets, modulating their activity .

Medicine

  • Drug Development : The compound is under investigation for its therapeutic potential, particularly in treating bacterial infections and possibly in neurological disorders due to its interaction with neurotransmitter receptors .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Biological Chemistry explored the compound's efficacy against Mycobacterium tuberculosis. The findings indicated that it could inhibit bacterial growth effectively, suggesting its potential as a lead compound for new antibiotics.

Case Study 2: Neurological Implications

Research highlighted in Pharmacology & Therapeutics examined the compound's role as an allosteric modulator of metabotropic glutamate receptors. This modulation showed promise in preclinical models for anxiety and depression, indicating its therapeutic potential in psychiatric disorders .

Mechanism of Action

The mechanism of action of 1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride can be compared with other similar compounds, such as:

Biological Activity

Introduction

1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride is a compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H12ClN3·2HCl
  • CAS Number : 3805301

Physical Properties

PropertyValue
Molecular Weight236.17 g/mol
Melting PointNot specified
SolubilitySoluble in water

Antimicrobial Activity

Research indicates that compounds with a piperazine core, including 1-[(5-Chloropyridin-2-yl)methyl]piperazine, exhibit significant antibacterial properties. A study evaluating various piperazine derivatives found that they showed potent activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL .

Table 1: Antimicrobial Efficacy of Piperazine Derivatives

Compound NameMIC (μg/mL)Target Bacteria
Vibripiperazine A0.96Staphylococcus aureus
Compound X (analog)7.81Staphylococcus aureus
This compoundTBDTBD

Anti-inflammatory Activity

In vitro studies utilizing the LPS-induced RAW264.7 macrophage model demonstrated that certain piperazine derivatives possess anti-inflammatory properties. Specifically, compounds similar to 1-[(5-Chloropyridin-2-yl)methyl]piperazine were shown to inhibit nitric oxide production effectively, indicating their potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity of Piperazine Derivatives

Compound NameInhibition Rate (%) at 1 μg/mLInhibition Rate (%) at 2 μg/mL
Vibripiperazine A86.8794.48
Compound Y (analog)TBDTBD

Antineoplastic Activity

The compound has also been evaluated for its antineoplastic properties against various cancer cell lines. Studies have reported moderate cytotoxicity against cervical cancer cells (HeLa) and gastric cancer cells (SGC-7901), with IC50 values indicating effective inhibition of cell growth .

Table 3: Cytotoxicity of Piperazine Derivatives

Compound NameIC50 (μM) in HeLa CellsIC50 (μM) in SGC-7901 Cells
Vibripiperazine ATBDTBD
Compound Z (analog)TBDTBD

The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve interaction with specific molecular targets such as enzymes or receptors, leading to inhibition or activation pathways relevant to its antimicrobial and anti-inflammatory activities .

Case Studies and Research Findings

Several studies have focused on the biological activity of piperazine derivatives:

  • Antibacterial Efficacy : A comparative study highlighted the superior antibacterial activity of certain piperazine derivatives over traditional antibiotics like penicillin .
  • Anti-inflammatory Effects : In an experiment assessing the anti-inflammatory potential, a derivative exhibited significant inhibition of nitric oxide production in macrophages, suggesting therapeutic implications for inflammatory diseases .
  • Cytotoxicity : Research indicated that piperazine derivatives could effectively inhibit tumor cell proliferation, providing a basis for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a benzylideneacetone derivative with substituted hydrazine hydrochlorides in ethanol for 6–8 hours yields structurally similar pyrazoline derivatives . For dihydrochloride salt formation, treatment with HCl under anhydrous conditions is critical to avoid hydrolysis . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), reaction time, and stoichiometric ratios of reactants. Purity can be monitored via HPLC with UV detection at 254 nm .

Q. How can researchers validate the structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for CH₂ groups) and chloropyridinyl moiety (aromatic protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₁H₁₆Cl₂N₃ requires m/z 276.07) .
  • Elemental analysis : Ensure Cl⁻ content aligns with theoretical values (e.g., 25.7% for dihydrochloride salts) .

Q. What stability considerations are critical for long-term storage?

  • Methodology : Store in airtight, light-resistant containers at 2–8°C. Anhydrous forms are prone to hygroscopic degradation; periodic Karl Fischer titration can monitor water content . Stability studies under accelerated conditions (40°C/75% RH for 6 months) help predict shelf life .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

  • Methodology : Employ density functional theory (DFT) to calculate electrophilicity indices and frontier molecular orbitals. Reaction path searches using quantum chemical software (e.g., Gaussian) can identify favorable intermediates, such as the formation of Schiff bases during condensation reactions . Pair computational results with experimental validation via in-situ FTIR to track reaction progress .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to account for non-linear effects.
  • Enzyme assays : Compare inhibition constants (Kᵢ) for aminopeptidase N or MMP-9, as structural analogs show IC₅₀ values ranging from 1–50 µM .
  • Control experiments : Use known inhibitors (e.g., bestatin for aminopeptidase N) to validate assay conditions .

Q. How can structural analogs of this compound be designed to improve target selectivity?

  • Methodology :

  • Bioisosteric replacement : Substitute the chloropyridinyl group with fluorinated or nitro-pyridines to modulate electron-withdrawing effects .
  • SAR studies : Compare analogs like 1-(2-pyrimidinyl)piperazine dihydrochloride (IC₅₀ = 8 µM for VEGFR2) to identify critical substituents .
  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets like kinase domains .

Data Comparison and Contradictions

Parameter Reported Values Source
Melting Point 215–220°C (decomp.)
Solubility (H₂O) 50 mg/mL (anhydrous) vs. 10 mg/mL (hydrate)
LogP 1.2 (predicted) vs. 1.8 (experimental)

Resolution : Discrepancies in solubility may arise from hydrate vs. anhydrous forms. Use thermogravimetric analysis (TGA) to confirm hydration state .

Key Citations

  • Synthesis and enzyme inhibition:
  • Stability and pharmacopeial standards:
  • Computational modeling:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.